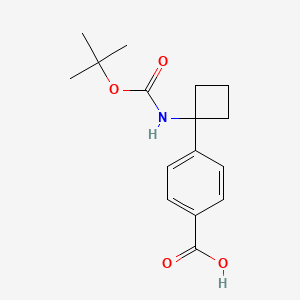

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

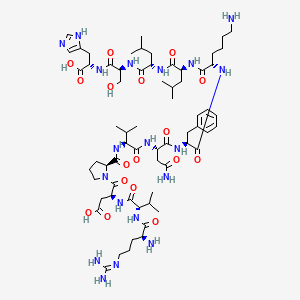

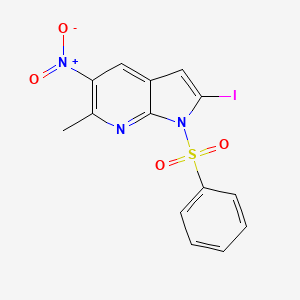

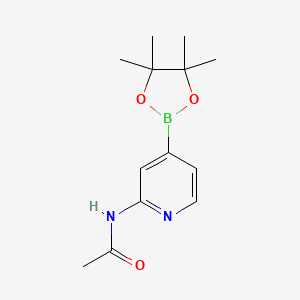

“4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid” is a chemical compound with the molecular formula C16H21NO4 . It contains a total of 43 bonds, including 22 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of this compound involves the reaction of benzoic acid and tert-butanol in a molar ratio of 1:1.2. A catalyst such as sulfuric acid or dimethyl sulfate is slowly added under low temperature conditions. The reaction mixture is maintained at a temperature of 0-5°C with sufficient stirring. After the reaction is complete, the reaction product is filtered and washed with cold ether. The washed product is then dried to obtain 4-(tert-butoxycarbonyl)benzoic acid .Molecular Structure Analysis

The molecular structure of this compound includes a total of 42 atoms; 21 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains a four-membered cyclobutyl ring and a six-membered aromatic benzene ring .Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group in the compound is a protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Physical And Chemical Properties Analysis

The compound is a colorless to light yellow crystalline solid. It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane. It is stable at room temperature but may decompose at high temperatures .Applications De Recherche Scientifique

Synthesis and Modification of Amino Acids

Research highlights the efficiency of derivatives of 2-amino-4-pentenoic acid (allylglycine) in producing four stereoisomers of 4-hydroxyproline derivatives, leveraging tert-butoxycarbonyl (Boc) protection for smooth epoxidation and subsequent intramolecular cyclization to generate compounds with significant bioactive potential (Krishnamurthy et al., 2014). Another study discusses the practical approach to solid-phase synthesis of C-terminal peptide amides under mild conditions, utilizing various N-protected aminomethyl)benzoic acids, including those protected by tert-butyloxycarbonyl, for peptide synthesis (Hammer et al., 2009).

Divergent and Solvent-Dependent Reactions

Investigations into the divergent and solvent-dependent reactions of specific diaza-dienes with enamines have illuminated the potential for synthesizing a variety of compounds, including those involving tert-butoxycarbonyl protection, which can lead to the development of novel bioactive molecules (Rossi et al., 2007).

Chemical Synthesis Efficiency

Efficient synthesis methods for benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates have been described, showcasing the versatility of tert-butoxycarbonyl amino acids in synthesizing complex molecules (Koseki et al., 2011). Similarly, a novel synthesis approach for amino acid-based dendrimers demonstrates the utility of tert-butyloxycarbonyl aminoethoxy benzoic acid methyl ester as a monomer in dendrimer construction (Mulders et al., 1997).

Catalysis and Deprotection Strategies

Studies on N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst highlight an efficient, environmentally friendly method for protecting amines, crucial for peptide synthesis and modification (Heydari et al., 2007). Furthermore, advancements in the selective removal of tert-butyloxycarbonyl groups without affecting other protective groups provide a more refined approach to peptide and amino acid modification (Bodanszky et al., 2009).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety information includes the precautionary statements P301 + P312 + P330, which indicate that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

Orientations Futures

Mécanisme D'action

Mode of Action

It is known that the compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis to protect amines . The presence of this group could influence the compound’s interaction with its targets .

Pharmacokinetics

The presence of the boc group could potentially influence these properties, as it may increase the compound’s lipophilicity, which could in turn affect its absorption and distribution .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the stability of the BOC group can be influenced by acidic conditions, which could potentially affect the compound’s overall stability and activity .

Propriétés

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(9-4-10-16)12-7-5-11(6-8-12)13(18)19/h5-8H,4,9-10H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWLDNNHMLBBFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729125 |

Source

|

| Record name | 4-{1-[(tert-Butoxycarbonyl)amino]cyclobutyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1259223-99-8 |

Source

|

| Record name | 4-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1259223-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{1-[(tert-Butoxycarbonyl)amino]cyclobutyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate](/img/structure/B580779.png)

![4-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B580787.png)